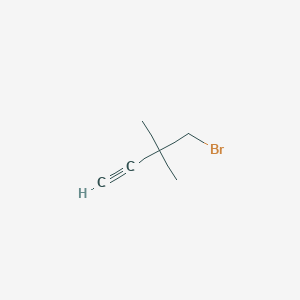

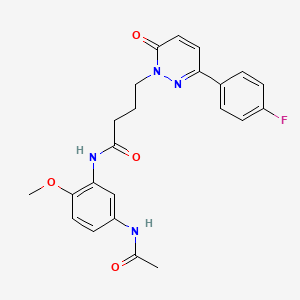

![molecular formula C15H10N8O B2641025 3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 2108943-53-7](/img/structure/B2641025.png)

3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-oxadiazole ring and a 1,2,4-triazolo[4,3-a]pyridine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine rings. These rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds . This gives these types of compounds stability and unique chemical properties .Chemical Reactions Analysis

The azide group in this compound could potentially undergo a variety of reactions. For example, azides can react with alkynes in a [3+2] cycloaddition to form triazoles . The 1,2,4-oxadiazole ring could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the azide group could potentially make this compound explosive under certain conditions . The 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine rings could contribute to the compound’s stability and solubility .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A variety of heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and oxadiazole rings have been synthesized to explore their chemical properties and potential applications. These compounds are synthesized through reactions involving cyclization and 1,3-dipolar cycloaddition, showcasing their versatile chemistry and potential for generating novel molecular frameworks with interesting properties.

- El‐Sayed et al. (2008) detailed the synthesis of mono- and bicyclic heterocyclic derivatives, including compounds containing 1,2,4-triazole and oxadiazole rings, elucidated by spectral and analytical data, highlighting the structural diversity achievable through cyclization reactions (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Biological Applications

Significant effort has been devoted to investigating the biological activities of these compounds, including antimicrobial, anti-protozoal, and anticancer properties. This research aims to identify novel therapeutic agents by exploring the biological activities of newly synthesized heterocyclic compounds.

- Dürüst et al. (2012) reported the synthesis and in vitro anti-protozoal and cytotoxic activities of novel heterocyclic compounds containing oxadiazole and triazole rings, designed using the principle of bioisosterism (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Luminescent Properties

The luminescent properties of coordination polymers synthesized using triazolo[4,3-a]pyridine derivatives have been studied. These studies contribute to the understanding of the photophysical properties of novel materials, potentially leading to applications in sensing, imaging, and optoelectronics.

- Fan et al. (2015) explored the synthesis, structure, and luminescent properties of new Cu(II) and Cd(II) metal-organic coordination polymers with 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole ligands, revealing their potential in material science applications (Fan, Li, Zhang, Zhang, & Wang, 2015).

Wirkmechanismus

Target of Action

Compounds containing 1,2,4-oxadiazole rings have been reported to have various biological activities, including anticancer , antiprotozoal , and pesticidal properties .

Mode of Action

The azide group in the compound can increase the energy of the compound .

Biochemical Pathways

Compounds containing 1,2,4-oxadiazole rings have been reported to inhibit enzymes such as xanthine oxidase .

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical or pesticide . Additionally, new derivatives of this compound could be synthesized to optimize its properties .

Eigenschaften

IUPAC Name |

5-[3-(azidomethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N8O/c16-22-17-9-13-20-19-12-8-11(6-7-23(12)13)15-18-14(21-24-15)10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCZKLWNCAZGPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2640942.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide](/img/structure/B2640943.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2640947.png)

![2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2640950.png)

![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2640957.png)

![di-tert-Butyl 2,2'-(((S)-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) 4-nitrobenzoate](/img/structure/B2640958.png)

![N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2640960.png)